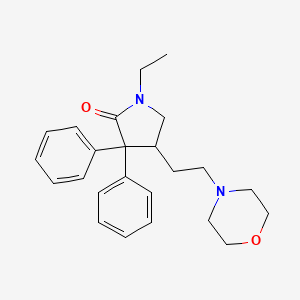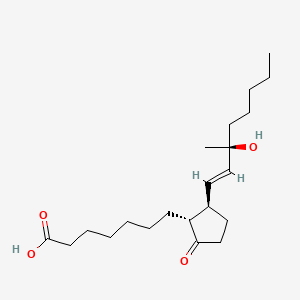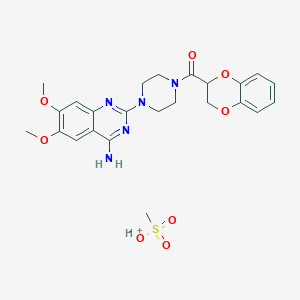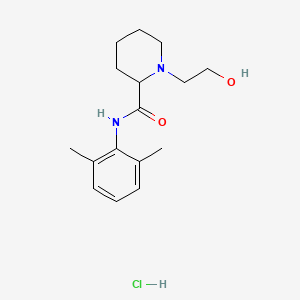
Droxicainide hydrochloride
Overview
Description
Droxicainide hydrochloride is a piperidine derivative known for its potential as an antiarrhythmic agent. It is a hydrochloride salt form of droxicainide, which has shown promising results in experimental studies for its therapeutic index and safety margin. The compound is chemically identified as N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide monohydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of droxicainide hydrochloride involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-hydroxyethylpiperidine to yield droxicainide. The final step involves the conversion of droxicainide to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The reaction is typically carried out in a controlled environment to maintain the stability of the compound.
Chemical Reactions Analysis
Types of Reactions: Droxicainide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to its amine form using reducing agents.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed: The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound.
Scientific Research Applications
Droxicainide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of antiarrhythmic agents and their mechanisms.
Biology: The compound is utilized in experiments to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is investigated for its potential use in treating cardiac arrhythmias and other related conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Droxicainide hydrochloride exerts its effects by blocking sodium channels in cardiac cells, which helps to stabilize the cardiac membrane and prevent abnormal electrical activity. This action reduces the occurrence of arrhythmias. The compound targets the sodium channels and modulates their activity, thereby affecting the excitability and conductivity of cardiac cells .
Comparison with Similar Compounds
Lidocaine: Another antiarrhythmic agent that shares a similar mechanism of action but differs in potency and safety profile.
Procainamide: Used for similar therapeutic purposes but has a different chemical structure and pharmacokinetic properties.
Flecainide: A potent antiarrhythmic agent with a different molecular target and mechanism of action.
Uniqueness: Droxicainide hydrochloride is unique due to its higher potency and wider safety margin compared to lidocaine. It also produces fewer side effects and has a more favorable therapeutic index .
Properties
CAS No. |
149572-05-4 |
|---|---|
Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-3-4-9-18(14)10-11-19;/h5-7,14,19H,3-4,8-11H2,1-2H3,(H,17,20);1H |
InChI Key |
ZBNGGCXOSMHCEV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ALS 1249 ALS-1249 droxicainide N-(2-hydroxyethyl)pipecolinyl-2,6-dimethylanilide S 1249 S-1249 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(7R)-4-(4-Amino-5-methylthieno[2,3-d]pyrimidin-2-yl)hexahydro-7-methyl-1H-1,4-diazepin-1-yl][2-(2H-1,2,3-triazol-2-yl)phenyl]-methanone](/img/structure/B1670887.png)

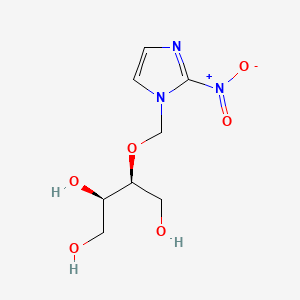
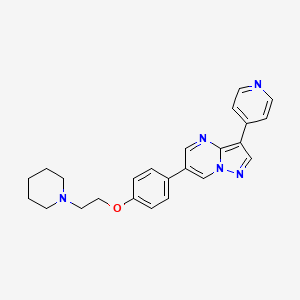
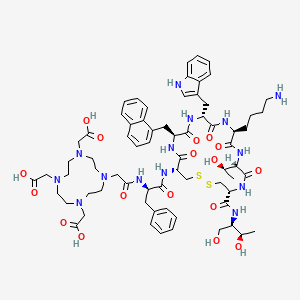

![[7-(2-chloropyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyridin-2-ylmethanone](/img/structure/B1670895.png)
